molecular formula C14H21ClN2O2 B8583581 tert-butyl N-[3-amino-3-(3-chlorophenyl)propyl]carbamate

tert-butyl N-[3-amino-3-(3-chlorophenyl)propyl]carbamate

Cat. No.: B8583581
M. Wt: 284.78 g/mol
InChI Key: ZFJQCQPXYORCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-[3-amino-3-(3-chlorophenyl)propyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a chlorophenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-amino-3-(3-chlorophenyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-3-(3-chlorophenyl)propylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as crystallization or chromatography to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[3-amino-3-(3-chlorophenyl)propyl]carbamate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in substitution reactions where the amino or chlorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary amines .

Scientific Research Applications

Chemistry: tert-Butyl N-[3-amino-3-(3-chlorophenyl)propyl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine: The compound has potential applications in drug development. It is explored for its therapeutic properties and as a precursor for designing new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and polymers[4][4].

Mechanism of Action

The mechanism of action of tert-butyl N-[3-amino-3-(3-chlorophenyl)propyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[3-amino-3-(3-chlorophenyl)propyl]carbamate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

tert-butyl N-[3-amino-3-(3-chlorophenyl)propyl]carbamate

InChI

InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-8-7-12(16)10-5-4-6-11(15)9-10/h4-6,9,12H,7-8,16H2,1-3H3,(H,17,18)

InChI Key

ZFJQCQPXYORCMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of [3-(3-chloro-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-carbamic acid tert-butyl ester (0.15 g, 0.36 mmol) in THF (2 mL) and methanol (2 mL) was added hydrazine hydrate (0.18 g, 3.6 mmol). The mixture was heated to 55° C. for 2 hours. Then the reaction mixture was concentrated and extracted with ethyl acetate (10 mL). The organic mixture was washed with water (3×1 mL), brine (1 mL), dried over anhydrous sodium sulfate and concentrated to dryness. The residue was purified by column chromatography (methanol:dichloromethane, 1:100) to afford [3-amino-3-(3-chloro-phenyl)-propyl]-carbamic acid tert-butyl ester. (Yield 0.061 g, 60%). LC-MS: [M+H]+ 285.
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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